molecular formula C17H23N3O2 B1273709 tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate CAS No. 344566-78-5

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate

Cat. No.: B1273709
CAS No.: 344566-78-5
M. Wt: 301.4 g/mol
InChI Key: QQKMRJBIMLSKQL-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C17H23N3O2 and a molecular weight of 301.39 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-cyanophenylpiperidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Scientific Research Applications

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications. The unique features of this compound make it particularly valuable in certain research and industrial contexts .

Properties

IUPAC Name

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKMRJBIMLSKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383443
Record name tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344566-78-5
Record name tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A DMSO (25 mL, 0.1M) solution containing 4-N—BOC-aminopiperidine (500 mg, 2.5 mmol, 1.0 eq), 4-fluorobenzonitrile (303 mg, 2.5 mmol, 1.0 eq), and potassium carbonate (691 mg, 5.0 mmol, 2.0 eq) was heated to 100° C. for 18 h. The resulting mixture was cooled to RT, poured in H2O (ca 50 mL), and extracted (3×) with EtOAc. The combined extracts were washed (2×) with H2O, dried over MgSO4, and concentrated in vacuo. The resulting solid was used in the next step without further purification. Isolated 642 mg (2.13 mmol, 85% yield).
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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